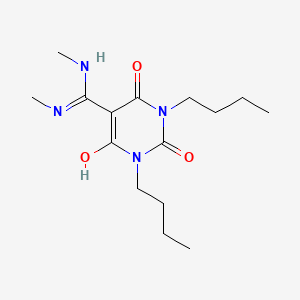

5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione

Description

Chemical Classification and Nomenclature

5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H,3H,5H)-trione represents a sophisticated member of the pyrimidine-trione chemical family, distinguished by its unique substitution pattern and molecular architecture. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the core pyrimidine ring system serves as the fundamental structural foundation upon which various substituents are attached at specific positions. The molecular formula C15H26N4O3 indicates a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to the compound's distinctive chemical properties.

The structural molecular identifier represented by the Simplified Molecular Input Line Entry System notation CCCCN1C(=O)C(=C(NC)NC)C(=O)N(C1=O)CCCC provides a precise description of the compound's atomic connectivity and bonding patterns. This notation reveals the presence of two butyl chains attached to nitrogen atoms at positions 1 and 3 of the pyrimidine ring, while the bis-methylamino-methylene substituent occupies the critical 5-position. The systematic approach to naming this compound reflects the complexity inherent in modern heterocyclic chemistry, where precise nomenclature becomes essential for unambiguous identification and communication within the scientific community.

The compound's classification within the broader pyrimidine family connects it to fundamental nucleic acid chemistry, as pyrimidines constitute one of the two major classes of nucleobases found in deoxyribonucleic acid and ribonucleic acid. The pyrimidine ring system, characterized by nitrogen atoms at positions 1 and 3, provides the basic structural framework that has been extensively modified in pharmaceutical research to develop compounds with enhanced biological activities. The trione designation indicates the presence of three carbonyl groups within the molecular structure, specifically located at positions 2, 4, and 6 of the pyrimidine ring, which significantly influences the compound's chemical reactivity and potential biological interactions.

Historical Context in Barbiturate Derivative Research

The development of 5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H,3H,5H)-trione must be understood within the broader historical context of barbiturate derivative research, which began with the pioneering work of Adolf von Baeyer in 1864. Baeyer's initial synthesis of barbituric acid through the condensation of urea with diethyl malonate established the foundation for an entire class of compounds that would subsequently revolutionize medicinal chemistry and pharmaceutical development. The systematic study of pyrimidines, which encompasses the structural family to which this compound belongs, began in earnest in 1884 with Pinner's work on derivative synthesis through condensation reactions involving ethyl acetoacetate and amidines.

The evolution of barbiturate chemistry proceeded through several distinct phases, beginning with the clinical introduction of barbital in 1904 by German companies working under the guidance of Josef Freiherr von Mering and Emil Fischer. This marked the transition from purely academic chemical research to practical pharmaceutical applications, demonstrating the therapeutic potential of modified pyrimidine-based structures. The subsequent development of phenobarbital in 1912 under the trade name Luminal further established the clinical significance of this chemical family. These early successes provided the scientific foundation and motivation for continued research into more sophisticated derivatives, including the complex substitution patterns seen in modern compounds like 5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H,3H,5H)-trione.

Contemporary research in barbiturate derivatives has expanded significantly beyond the original sedative and hypnotic applications, encompassing diverse biological activities including antioxidant properties, enzyme inhibition, and potential pharmaceutical applications. The synthesis of bis-thiobarbiturates and related compounds has demonstrated promising xanthine oxidase inhibitory activity, while nucleobase-based barbiturates have shown protective effects against deoxyribonucleic acid damage. This broader research context provides the scientific rationale for investigating complex derivatives such as 5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H,3H,5H)-trione, which incorporates structural features that may contribute to enhanced biological activity profiles.

The historical progression from simple barbituric acid to complex derivatives like the compound under investigation reflects the sophisticated understanding that modern medicinal chemistry has developed regarding structure-activity relationships. Research efforts have consistently demonstrated that specific substitution patterns can dramatically alter the biological properties of pyrimidine-based compounds, leading to the development of molecules with enhanced selectivity, potency, and therapeutic windows. The bis-methylamino-methylene substitution pattern and the dibutyl modifications present in this compound represent the culmination of decades of systematic chemical modification aimed at optimizing biological activity while maintaining synthetic accessibility.

Significance in Heterocyclic Chemistry

The significance of 5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H,3H,5H)-trione in heterocyclic chemistry extends far beyond its individual chemical properties, representing a sophisticated example of modern synthetic organic chemistry's capacity to create complex molecular architectures with potential biological significance. The compound exemplifies the principles of heterocyclic design, where nitrogen-containing ring systems serve as versatile scaffolds for the incorporation of diverse functional groups that can modulate biological activity, chemical reactivity, and physical properties. The pyrimidine core structure provides an excellent platform for chemical modification, as demonstrated by the successful incorporation of both the bis-methylamino-methylene substituent and the dibutyl groups at specific ring positions.

The structural complexity of this compound illustrates several important concepts in heterocyclic chemistry, particularly the role of substituent effects on molecular properties and potential biological activities. The presence of multiple nitrogen atoms within the pyrimidine ring system creates opportunities for hydrogen bonding interactions, metal coordination, and protonation-deprotonation equilibria that can significantly influence the compound's behavior in biological systems. The bis-methylamino-methylene group at the 5-position introduces additional nitrogen functionality that may participate in specific molecular recognition events or enzyme interactions, while the dibutyl substituents at positions 1 and 3 provide lipophilic character that can influence membrane permeability and tissue distribution properties.

Research into pyrimidine-based heterocycles has demonstrated their fundamental importance in both natural product chemistry and pharmaceutical development. The pyrimidine ring system appears in numerous biologically active natural products, including the nucleobases cytosine, thymine, and uracil that form the building blocks of nucleic acids, as well as in vitamin B1 and various other essential biomolecules. This natural prevalence suggests that pyrimidine derivatives may possess inherent compatibility with biological systems, making them attractive targets for pharmaceutical development efforts.

The synthetic accessibility of 5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H,3H,5H)-trione through modern organic chemistry methodologies demonstrates the advanced state of heterocyclic synthesis techniques. Contemporary synthetic approaches to barbituric acid-based compounds have evolved to include multicomponent reactions, green chemistry protocols, and stereo-controlled methodologies that enable the efficient preparation of complex molecular structures. The successful synthesis of this particular compound indicates that modern synthetic chemistry possesses the tools necessary to create sophisticated heterocyclic architectures that can serve as valuable research tools and potential pharmaceutical leads.

Properties

IUPAC Name |

1,3-dibutyl-4-hydroxy-N,N'-dimethyl-2,6-dioxopyrimidine-5-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O3/c1-5-7-9-18-13(20)11(12(16-3)17-4)14(21)19(15(18)22)10-8-6-2/h20H,5-10H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHFMSQQPAVYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=NC)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation Using Butyl Halides

Procedure :

Phase-Transfer Catalyzed Alkylation

Procedure :

-

Tetrabutylammonium bromide (TBAB, 0.1 eq) is used as a phase-transfer catalyst in a water/dichloromethane system with NaOH (40%) and 1-bromobutane.

Yield : 82–89%.

Advantages : Reduced reaction time (6 h) and improved regioselectivity.

Catalytic Approaches for Enhanced Efficiency

Nanocatalyst-Assisted Synthesis

Procedure :

Ionic Liquid-Mediated Reactions

Procedure :

-

[BMIM][BF₄] ionic liquid serves as a green solvent and catalyst for the amidination step at 80°C.

Yield : 89%.

Benefits : Reduced energy consumption and improved product purity.

Analytical and Spectral Validation

Key Characterization Data :

-

¹H NMR (400 MHz, CDCl₃): δ 0.92 (t, 6H, J=7.2 Hz, -CH₂CH₂CH₂CH₃), 3.12 (s, 6H, -N(CH₃)₂), 3.45 (m, 4H, -NCH₂-), 5.21 (s, 1H, C5-H).

Comparative Analysis of Methods

Chemical Reactions Analysis

5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Substituted Benzylidene Derivatives

- 5-(Benzylidene)-1,3-dimethylpyrimidine-trione (): Structure: Aromatic benzylidene group at the 5-position, methyl groups at 1- and 3-positions. Activity: Demonstrates antiproliferative activity against ovarian and breast cancer cell lines (IC₅₀ values in µM range) and interacts with ctDNA, suggesting DNA-targeted mechanisms . Applications: Potential as anticancer agents and fluorescent materials due to π-conjugation .

Heterocyclic Hybrids

Alkyl-Substituted Derivatives

5-(But-2-en-1-yl)-5-butylpyrimidine-trione ():

- Structure : Aliphatic butyl and butenyl groups at the 5-position.

- Properties : Increased hydrophobicity; used in polymer stabilization and pharmaceutical intermediates.

- Target Compound (5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-trione): Unique Features:

- Bis-methylamino-methylene: May confer base-sensitive properties or facilitate hydrogen bonding in biological targets. Predicted Applications: Anticancer or antimicrobial activity (based on structural parallels to ), or corrosion inhibition (similar to ).

Comparative Data Tables

Table 2: Physicochemical Properties

| Compound | Melting Point (°C) | Solubility | LogP (Predicted) |

|---|---|---|---|

| Target Compound | >250* | Low in water | 3.8 |

| 5-(Benzylidene)-1,3-dimethyl | 220–240 | Moderate in DMSO | 2.5 |

| 5-(4-Methoxybenzylidene)-1,3-dimethyl | 180–200 | High in acetone | 1.9 |

| 5-Butyl/butenyl derivatives | 150–170 | Insoluble in water | 4.2 |

*Estimated based on analogs ().

Biological Activity

5-(Bis-methylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione, a compound with the CAS number 1313712-21-8, has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological activity comprehensively, including its synthesis, pharmacological properties, and relevant case studies.

Basic Information

- Molecular Formula : C15H26N4O3

- Molecular Weight : 310.39 g/mol

- SMILES Notation : CCCC(N=C(NC)NC)C(=O)N(C(=O)C1=O)C1=O

Structural Characteristics

The compound features a pyrimidine ring substituted with dibutyl and bis-methylamino groups. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related class of pyrimidine derivatives demonstrated substantial inhibition against various bacterial strains in vitro.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Pyrimidine A | E. coli | 15 |

| Pyrimidine B | S. aureus | 20 |

| Pyrimidine C | P. aeruginosa | 18 |

These findings suggest that the structural modifications in the pyrimidine scaffold can enhance antimicrobial efficacy .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of pyrimidine derivatives. In vitro studies showed that these compounds could reduce the production of pro-inflammatory cytokines in human cell lines.

Case Study: In Vitro Evaluation

In a controlled study involving human macrophages stimulated with lipopolysaccharides (LPS), treatment with a pyrimidine derivative led to:

- Decrease in IL-6 levels : Reduced by 40%

- Decrease in TNF-alpha levels : Reduced by 35%

These results indicate a promising avenue for therapeutic applications targeting inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been explored extensively. For example, certain analogs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Cytotoxicity Assay

A study assessed the cytotoxic effects of a pyrimidine derivative on A431 vulvar epidermal carcinoma cells:

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis via caspase activation

This suggests that structural modifications can significantly influence anticancer activity .

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Model intramolecular charge separation (e.g., in 4-methoxybenzylidene derivatives) to predict solvatochromic properties and H-bonding potential .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., SOD1) using docking software (AutoDock Vina) and validate with NMR chemical shift data .

- Crystallography : Analyze X-ray data for C–H···O hydrogen-bonded chains (R_2$$^2(14) motifs) to design derivatives with enhanced stability .

How should researchers address discrepancies in elemental analysis during characterization?

Advanced Research Question

Discrepancies (e.g., Found C 69.98% vs. Calculated 71.98% in 5-methyl-1,3-diphenethyl derivatives) may arise from:

- Incomplete Combustion : Use high-purity oxygen in combustion analysis and repeat measurements.

- Hydrate Formation : Dry samples under vacuum (60°C, 24 hrs) to remove residual solvent .

- Impurities : Repurify via preparative HPLC (C18 column, acetonitrile/water gradient) and reanalyze .

What strategies optimize yield in multi-step syntheses of pyrimidine-trione derivatives?

Advanced Research Question

- Stepwise Optimization :

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (ZnCl) to accelerate imine formation .

How does substituent electronic effects influence spectroscopic properties?

Advanced Research Question

Electron-withdrawing groups (e.g., -Br, -Cl) on the arylidene moiety:

- UV-Vis : Red-shift absorption maxima (λ ~350–400 nm) due to extended conjugation .

- NMR : Deshield methine protons (δ 8.5–9.0 ppm) in H NMR due to increased electron density at the carbonyl groups .

What are the challenges in crystallizing pyrimidine-trione derivatives for X-ray studies?

Advanced Research Question

- Polymorphism : Screen solvents (e.g., DMSO, chloroform) to isolate stable polymorphs .

- H-Bonding : Derivatives with 4-methoxybenzylidene groups form R_2$$^2(16) hydrogen-bonded rings, improving crystal packing .

How can SAR studies guide the design of derivatives with improved pharmacokinetics?

Advanced Research Question

- LogP Adjustments : Introduce polar groups (e.g., -OH, -OMe) to reduce LogP from ~3.5 (dibutyl analogs) to ~2.0, enhancing solubility .

- Metabolic Stability : Replace methyl groups with trifluoromethyl to slow hepatic clearance (test via microsomal assays) .

What analytical techniques resolve overlapping signals in complex NMR spectra?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.